molecular formula C5H8 B043876 Cyclopentene CAS No. 142-29-0

Cyclopentene

Cat. No.: B043876
CAS No.: 142-29-0
M. Wt: 68.12 g/mol
InChI Key: LPIQUOYDBNQMRZ-UHFFFAOYSA-N
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Description

Cyclopentene is a simple organic compound classified as a cycloalkene. It has the molecular formula C₅H₈ and is characterized by a five-membered ring structure with a single double bond. This compound is a colorless liquid at room temperature and has a petrol-like odor. This compound is primarily used in various chemical synthesis reactions due to its unique properties and reactivity .

Biochemical Analysis

Biochemical Properties

Cyclopentene is a versatile compound in biochemical reactions. It has been found in the seeds of Hydnocarpus laurifolia, where it forms part of the structure of bioactive compounds such as (1S)-2-cyclopentene-1-tridecanoicacid (chaulmoogric acid) and 2-cyclopentene-1-undecanoic acid (hydnocarpic acid) . These compounds interact with various enzymes and proteins, contributing to the plant’s antioxidant, antimicrobial, antibiofilm, and anticancer activities .

Cellular Effects

The specific effects of this compound on cellular processes are not well-studied. Its derivatives, such as chaulmoogric acid and hydnocarpic acid, have shown significant effects on various types of cells. For instance, they have demonstrated cytotoxic effects on cancer cells .

Molecular Mechanism

The molecular mechanism of this compound’s action is largely dependent on the specific biochemical context. In the case of its derivatives found in Hydnocarpus laurifolia seeds, they exert their effects through various mechanisms, including free radical scavenging and inhibition of bacterial biofilm formation .

Metabolic Pathways

This compound can be involved in various metabolic pathways, depending on its biochemical context. For instance, it forms part of the structure of chaulmoogric acid and hydnocarpic acid, which are metabolized in the plant cells of Hydnocarpus laurifolia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentene can be synthesized in the laboratory through the dehydration of cyclopentanol. This reaction involves the removal of a water molecule, typically using a strong acid like sulfuric acid as the dehydrating agent . Another laboratory method involves the hydrogenation of cyclopentadiene, yielding this compound with up to 70% efficiency .

Industrial Production Methods: Industrially, this compound is produced by the steam cracking of naphtha . This process involves breaking down larger hydrocarbon molecules into smaller ones, including this compound, under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Cyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.

    Substitution: Bromine in an inert solvent like carbon tetrachloride is commonly used.

Major Products:

    Oxidation: Cyclopentanone, cyclopentanol.

    Reduction: Cyclopentane.

    Substitution: Dibromocyclopentane.

Comparison with Similar Compounds

Cyclopentene can be compared with other cycloalkenes such as cyclopropene, cyclobutene, and cyclohexene:

This compound is unique due to its balance of ring strain and stability, making it more reactive than cyclohexene but more stable than cyclopropene and cyclobutene.

Properties

IUPAC Name

cyclopentene
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InChI

InChI=1S/C5H8/c1-2-4-5-3-1/h1-2H,3-5H2
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InChI Key

LPIQUOYDBNQMRZ-UHFFFAOYSA-N
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Canonical SMILES

C1CC=CC1
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Molecular Formula

C5H8
Record name CYCLOPENTENE
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Related CAS

29300-20-7, 38439-19-9, 25103-85-9
Record name Cyclopentene, homopolymer, (1E)-
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DSSTOX Substance ID

DTXSID6029171
Record name Cyclopentene
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Molecular Weight

68.12 g/mol
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Physical Description

Cyclopentene appears as a colorless liquid. Less dense than water and insoluble in water. Flash point below 0 °F. Vapors heavier than air. Inhalation of high concentrations may be narcotic. Used to make rubber and plastics., Liquid, Colorless liquid; [CAMEO] Odor like gasoline; [FAHG] Slightly sweetish odor; [Alfa Aesar MSDS]
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Boiling Point

112 °F at 760 mmHg (USCG, 1999)
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Flash Point

-30 °F (USCG, 1999)
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Density

0.774 (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

380.0 [mmHg]
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CAS No.

142-29-0
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Melting Point

-211 °F (USCG, 1999)
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Synthesis routes and methods I

Procedure details

Desirable nonplasticizing monoanhydrides include maleic anhydride; succinic anhydride; and the one to six carbon alkyl, the chloro, the phenyl, the benzyl and the mono and dimethylbenzyl derivatives of maleic anhydride such as citraconic anhydride; itaconic anhydride; chloromaleic anhydride; methyl succinic anhydride; propylsuccinic anhydride, hexylsuccinic anhydride; phenylmaleic anhydride; α,α-dimethylbenzylsuccinic anhydride; and the like. Also desirable monoanhydrides include phthalic anhydride, tetrahydrophthalic anhydride, hexahydrophthalic anhydride, and their chloro, methyl and cyano derivatives, and the like, such as methyltrihydrophthalic anhydride; 1,2-dicarboxylic- 4-chlorocyclohexane anhydride; 1,2-dicarboxylic-4-cyanocyclohexane anhydride; and the like. Further desirable monoanhydrides include 1,2-dicarboxylic-cyclopentane; 1,2-dicarboxyliccycloheptane; and the three-ringed anhydrides formed by the Diels-Alder condensation of maleic anhydride with cyclopentene, furan, or their methyl derivatives, such as bicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride (Nadic anhydride); a mixture of methylbicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride isomers (Nadic methyl anhydride); 7-oxabicyclo(2.2.1)heptene-2,3-dicarboxylic anhydride; and the like.
[Compound]
Name
benzyl
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mono and dimethylbenzyl
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cyano
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[Compound]
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methyltrihydrophthalic anhydride
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Name
4-chlorocyclohexane anhydride
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Name
1,2-dicarboxylic-4-cyanocyclohexane anhydride
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Name
carbon alkyl
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Name
chloro
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phenyl
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Synthesis routes and methods II

Procedure details

The reaction was carried out under the same condition as in Example 3, except that the same amount of t-butyl chloride was used as the hydrogen chloride source. A mixture of cyclopentyl chloride and t-butyl chloride having the mixing ratio of 1:2 was reacted with metallic silicon at 280° C. to give 30.1 g of reaction products. The reaction products contained 6.2 g (39.1%) of cyclopentyldichlorosilane and 0.3 g (1.6%) of cyclopentyltrichlorosilane. There were not starting materials unreacted. As other by-products, 3.7 g (58.4%) of cyclopentene, 2.9 g of trichlorosilane and unconfirmed materials were obtained.
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6.2 g
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Synthesis routes and methods III

Procedure details

reacting the purified cyclopentadiene of step (B) with hydrogen gas in the ratio of 1 to 1.5 mol hydrogen to 1 mol cyclopentadiene, in the presence of a palladium catalyst on a carrier and at a temperature of 50° to 200° C and at substantially ordinary atmospheric pressure thereby to produce a conversion ratio of 90 to 98% cyclopentene, remainder unreacted cyclopentadiene;
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Yield
90%

Synthesis routes and methods IV

Procedure details

According to the invention, it is possible that the mixture which comprises 4-pentenal, 3-methyl-2-butanone and cyclopentene oxide and is obtained as a by-product of the oxidation of cyclopentene to cyclopentanone is used directly in the oxidation in step (a) of the process according to the invention. However, it is also possible in principle that a mixture obtained as a by-product of the oxidation of cyclopentene to cyclopentanone is first treated suitably before use in step (a). For example, this mixture, before step (a), can be concentrated and/or the proportion of other components which disrupt step (a) and/or subsequent steps in the mixture can be reduced.
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cyclopentene oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentene
Reactant of Route 2
Cyclopentene
Reactant of Route 3
Cyclopentene
Reactant of Route 4
Cyclopentene
Reactant of Route 5
Cyclopentene
Reactant of Route 6
Cyclopentene
Customer
Q & A

Q1: What is the molecular formula and weight of cyclopentene?

A1: this compound has the molecular formula C5H8 and a molecular weight of 68.12 g/mol.

Q2: How can this compound be characterized spectroscopically?

A2: this compound can be characterized using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy can reveal information about its structure and stereochemistry. [, , ] Infrared (IR) spectroscopy can identify functional groups present in the molecule. [, ]

Q3: How does the presence of this compound in copolymers affect their properties?

A3: Incorporating this compound into copolymers can significantly alter their properties. For example, in ethylene-cyclopentene copolymers, the this compound content influences the crystallinity and melting behavior. [] Increasing this compound content generally decreases crystallinity and melting point. []

Q4: What role does this compound play in ring-opening metathesis polymerization (ROMP)?

A4: this compound serves as a monomer in ROMP reactions, leading to the formation of polypentenamers. [, ] The polymerization process can be controlled by factors like catalyst system, temperature, and reaction time. [, ]

Q5: How do substituents on the this compound ring affect its reactivity in ROMP?

A5: The presence and nature of substituents on the this compound ring can significantly influence its reactivity in ROMP. Both experimental and computational studies have shown that substituents can impact the equilibrium of the polymerization. []

Q6: Are there any examples of this compound used in heterogeneous catalysis?

A6: Yes, modified Ti-MWW zeolite has been shown to be a highly efficient catalyst for this compound epoxidation with H2O2, showcasing its potential in heterogeneous catalysis. []

Q7: How have computational methods contributed to understanding the reactions of this compound?

A7: Computational studies have proven valuable in understanding this compound reactions. For instance, they have been used to investigate the stereoselectivity of the combined C–H functionalization/Cope rearrangement involving this compound derivatives. []

Q8: How do structural modifications of this compound derivatives affect their photochromic properties?

A8: In dithienylthis compound optical molecular switches, the nature and position of substituents on the thiophene rings significantly impact their photochromic behavior, including absorption maxima and photoconversion efficiency. [, ]

Q9: How do substituents on this compound influence the stereoselectivity of the CHCR reaction?

A9: Studies have shown that by strategically placing substituents on the this compound ring, specifically at the 2-position, it is possible to direct the CHCR reaction towards a boat transition state, leading to a different diastereomer compared to unsubstituted or differently substituted cyclopentenes. []

Q10: What strategies can be employed to enhance the stability of this compound-based polymers?

A10: The stability of polypentenamers can be improved by incorporating cross-linking agents, such as 2,5-norbornadiene, during the ROMP process. []

Q11: What analytical techniques are commonly used to characterize this compound-based polymers?

A11: Characterization of this compound-based polymers commonly involves techniques such as 1H and 13C NMR spectroscopy to analyze the polymer structure and microstructure, [, , , ] gel permeation chromatography (GPC) to determine molecular weight and distribution, [, , ] and differential scanning calorimetry (DSC) to study their thermal properties. [, , ]

Q12: What are the potential environmental benefits of using this compound-based synthetic rubbers?

A12: One significant advantage of this compound-based synthetic rubbers, like trans-polypentenamer, is their potential for recyclability. [] The equilibrium nature of the ROMP process allows for depolymerization back to the monomer, enabling recycling and reducing environmental impact. []

Q13: How do the properties of this compound-based synthetic rubbers compare to natural rubber?

A13: Trans-polypentenamer, a this compound-based synthetic rubber, exhibits physical properties comparable to natural rubber. [] This makes it a potential substitute in applications where natural rubber is currently used.

Q14: What research infrastructure is crucial for advancing the field of this compound chemistry?

A14: Access to advanced spectroscopic techniques (NMR, IR), chromatography systems (GPC), and computational chemistry software are essential for characterizing new this compound derivatives, studying reaction mechanisms, and designing novel materials with tailored properties.

Q15: What are some historical milestones in the research and applications of this compound?

A15: The development of efficient catalysts for ROMP, particularly those based on ruthenium and iridium, marked a significant milestone in this compound research, paving the way for the synthesis of well-defined polypentenamers with controlled properties. []

Q16: What are some examples of cross-disciplinary applications of this compound and its derivatives?

A16: The development of photochromic dithienylthis compound switches exemplifies a successful synergy between synthetic organic chemistry and materials science, leading to potential applications in optoelectronic devices and molecular machines. [, , ]

  • Researchers have investigated the adsorption of this compound on various surfaces, including InP(001) and diamond (001), using techniques like soft X-ray photoemission spectroscopy and density functional theory calculations. [, ] These studies provide valuable insights into the interaction of this compound with different materials.
  • The thermal rearrangement of vinylcyclopropanes, often involving this compound formation, has been a subject of considerable interest in organic chemistry. [, ] These reactions offer routes to diverse this compound derivatives and provide insights into reaction mechanisms and stereochemistry.
  • Studies on the bromination of this compound have explored different reaction conditions and reagents, such as N-bromosuccinimide, to achieve selective bromination at specific positions. [, ] These findings are valuable for synthesizing specific brominated this compound derivatives with potential applications in various fields.
  • Research has focused on developing new synthetic routes to this compound derivatives, including those incorporating functional groups like hydroxyl or ester groups. [, ] These efforts expand the library of available this compound building blocks for further synthetic manipulations and material design.

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